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Compound of Interest

Compound Name: B 109

Cat. No.: B15605065

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor Dasatinib, focusing on its
cross-reactivity profile against other kinases. As the specific inhibitor "B 109" could not be
identified in public databases, this document uses the well-characterized, multi-targeted
inhibitor Dasatinib as a primary example to illustrate the principles of kinase selectivity profiling.
For comparative context, data for the more selective first-generation inhibitor, Imatinib, is also
presented.

Dasatinib is a potent second-generation tyrosine kinase inhibitor approved for the treatment of
chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic
leukemia (Ph+ ALL).[1] While highly effective against its primary target, the BCR-ABL fusion
protein, Dasatinib is known for its broad-spectrum activity, inhibiting a wide range of other
kinases.[2][3] This promiscuity can lead to both beneficial off-target effects and adverse events,
making a thorough understanding of its cross-reactivity essential for both therapeutic and
research applications.[4][5]

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is typically assessed using large-scale screening assays
that measure its binding affinity or inhibitory activity against a panel of hundreds of kinases.
The data below, summarized from kinome-wide binding assays, compares the dissociation

constants (Kd) for Dasatinib and Imatinib against key on- and off-target kinases. A lower Kd
value signifies a higher binding affinity.
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. . . Dasatinib Kd Imatinib Kd Rationale for
Target Kinase Kinase Family .
(nM) (nM) Inclusion
) ) Primary on-target
ABL1 Tyrosine Kinase 0.3-0.8 25-38
(BCR-ABL)[2]
_ _ Key Dasatinib
SRC Tyrosine Kinase <0.5 > 10,000
on-target[2][6]
Key Dasatinib
LCK Tyrosine Kinase <05 > 10,000 on-target (SFK)
[7]
Key Dasatinib
LYN Tyrosine Kinase <1.0 > 10,000 on-target (SFK)
[7]
On-target for
c-KIT Tyrosine Kinase 1.1-50 59-120 both, Imatinib
primary[2][6]
On-target for
PDGFRp Tyrosine Kinase 1.1-20 65 - 80 both, Imatinib
primary[2][6]
Common
EPHA2 Tyrosine Kinase 1.7 > 10,000 Dasatinib off-
target[3]
. . Common off-
VEGFR2 (KDR) Tyrosine Kinase 8.0 3,100
target for TKIs[9]
Example of
p38a (MAPK14) Ser/Thr Kinase 30 > 10,000 Ser/Thr off-
target[10]
] ) Validated off-
DDR1 Tyrosine Kinase 1.6 2,400
target[3]
) Example of
RIPK2 Ser/Thr Kinase 26 > 10,000

Ser/Thr off-target
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Note: Kd values
are compiled
from multiple
sources and can
vary based on
assay conditions
and whether the
kinase is in a
phosphorylated
or non-
phosphorylated
state.[2][3][11]
[12]

Experimental Protocols

The quantitative data presented in this guide is primarily generated using large-scale
biochemical assays. The KINOMEscan® platform is a widely used method for profiling kinase
inhibitors and serves as a representative example of the experimental methodology.[13][14]

KINOMEscan® Competition Binding Assay Protocol

This assay quantifies the binding interactions between a test compound (e.g., Dasatinib) and a
comprehensive panel of human kinases. The principle is based on competition between the
test compound and an immobilized, active-site directed ligand for binding to the kinase active
site.[12]

Principle: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test
compound. If the test compound binds to the kinase's active site, it prevents the kinase from
binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized
support is then measured using quantitative PCR (QPCR) of the DNA tag. A lower gPCR signal
indicates a stronger interaction between the test compound and the kinase.[12][15]

Generalized Workflow:

o Reagent Preparation: A panel of DNA-tagged human kinases is prepared. A broad-spectrum
kinase ligand is immobilized on a solid support (e.g., beads).
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o Competition Assay: The test compound is incubated in solution with a specific kinase from
the panel.

» Binding to Support: The ligand-immobilized beads are added to the kinase-compound
mixture. The mixture is incubated to allow for binding equilibrium to be reached. Kinases that
are not bound by the test compound will bind to the immobilized ligand.

e Washing: Unbound kinase and test compound are removed by washing the beads.

e Elution and Quantification: The kinase-DNA conjugate that remains bound to the beads is
eluted. The amount of the DNA tag is quantified using gPCR.

o Data Analysis: The amount of kinase bound to the support in the presence of the test
compound is compared to a DMSO control. The results are used to calculate the percentage
of control (%Ctrl) and subsequently, the dissociation constant (Kd), which represents the
binding affinity of the compound for the kinase.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and relevant signaling pathways.
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Caption: Generalized workflow for a KINOMEscan® competitive binding assay.
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Caption: Inhibition of the BCR-ABL signaling cascade by Dasatinib.[16]
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Caption: Overview of SRC family kinase signaling and its inhibition by Dasatinib.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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